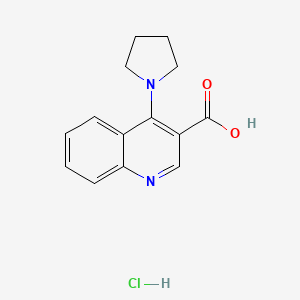

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and industrial applications .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the pyrrolidine moiety enhances its pharmacological properties. Various synthetic routes have been developed to produce derivatives of quinoline-3-carboxylic acids, often involving multi-step reactions that include condensation and functionalization techniques.

Synthesis Overview

- Starting Materials : Typically involves aniline derivatives and carboxylic acids.

- Reactions : Common methods include:

- Doebner reaction for initial formation.

- Amidation and reduction processes to introduce functional groups.

- Hydrolysis for final product purification.

Antibacterial Properties

Research indicates that quinoline derivatives, including 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride, exhibit significant antibacterial activity against a range of pathogens. Notably:

- Mechanism : These compounds often target bacterial DNA gyrase or topoisomerase IV, inhibiting their function and leading to bacterial cell death.

- Efficacy : Studies have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Properties

Quinoline derivatives have also been explored for their antiviral potential:

- HIV Research : Compounds similar to 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid have been investigated as inhibitors of HIV integrase, aiming to prevent viral replication .

- Mechanism of Action : The interaction with viral enzymes can disrupt the life cycle of the virus, making these compounds valuable candidates in antiviral drug development.

Case Study 1: Antibacterial Evaluation

A series of synthesized quinoline derivatives were tested for their antibacterial activity. Among them, compounds with higher lipophilicity showed enhanced activity against S. aureus and E. coli. For instance:

- Compound 5a demonstrated significant inhibition with a LogP value indicating favorable absorption characteristics .

Case Study 2: Antiviral Activity

In a study focused on HIV integrase inhibitors, derivatives of quinoline were synthesized and evaluated for their ability to inhibit viral replication. The structural modifications introduced in the pyrrolidine ring were crucial for enhancing binding affinity to the target enzyme .

Potential Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for:

- Antibiotic Development : As antibiotic resistance becomes a growing concern, novel compounds that can effectively target resistant strains are urgently needed.

- Antiviral Therapies : With ongoing research into HIV and other viral infections, this compound could contribute to new therapeutic strategies.

Mécanisme D'action

The mechanism of action of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Pyrrolidinylquinoline: A structurally similar compound with different functional groups.

3-Quinolinecarboxylic Acid Derivatives: Compounds with variations in the quinoline ring and carboxylic acid group.

Uniqueness: 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Activité Biologique

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antimalarial, and anticancer properties, as well as its mechanisms of action. The findings are supported by data tables summarizing key research results and case studies.

Antibacterial Activity

The compound demonstrates notable antibacterial properties, primarily through its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for the efficacy of quinolone derivatives against various bacterial strains.

Key Findings:

- Inhibition of DNA Gyrase : Compounds in the quinolone family, including this compound, have been shown to effectively inhibit DNA gyrase, leading to bacterial cell death .

- Broad-Spectrum Activity : Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Antibacterial Activity Summary

| Test Organism | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | <0.0039 | Effective against Gram-positive bacteria |

| Escherichia coli | <0.0039 | Effective against Gram-negative bacteria |

| Methicillin-resistant S. aureus (MRSA) | Notable activity observed | Clinical relevance in antibiotic resistance |

Antimalarial Activity

Recent studies have highlighted the potential of this compound in combating malaria. The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Key Findings:

- Efficacy Against Plasmodium falciparum : The compound exhibited moderate potency with an EC50 value of approximately 120 nM in vitro, indicating promising antimalarial activity .

- Mechanism of Action : The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Data Table: Antimalarial Activity Summary

| Test Model | EC50 (nM) | ED90 (mg/kg) | Notes |

|---|---|---|---|

| Plasmodium falciparum | 120 | <1 | Effective in preclinical models |

| P. berghei (mouse model) | N/A | <1 | Demonstrated excellent oral efficacy |

Anticancer Activity

The anticancer potential of this compound has been explored with promising results in various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation : In vitro studies showed significant anti-proliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported below 25 µM.

- Structure-Activity Relationship : Modifications to the pyrrolidine moiety have been shown to enhance solubility and pharmacokinetic properties while maintaining potent anticancer activity .

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | <25 | Significant anti-proliferative activity |

| MCF-7 | <25 | Structure-dependent efficacy |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : Essential for bacterial DNA replication.

- Translation Elongation Factor Inhibition : Critical for protein synthesis in malaria parasites.

- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression leading to apoptosis.

Case Studies

Several case studies have documented the effectiveness of this compound across various applications:

- Antibacterial Case Study : A study demonstrated that a derivative with a similar structure showed complete bactericidal activity against E. coli within 8 hours at low concentrations .

- Antimalarial Case Study : Preclinical trials using mouse models indicated that compounds derived from this class significantly reduced parasitemia levels when administered orally .

- Anticancer Case Study : Research on structural analogs revealed enhanced potency against breast cancer cells when specific modifications were applied to the pyrrolidine ring structure.

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXJBSBLLHQPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.